![molecular formula C17H17N3O3 B580418 1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253791-44-4](/img/structure/B580418.png)
1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
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Overview
Description
“1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione” is a chemical compound with the molecular formula C17H17N3O3 . It’s available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives has been developed . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis
The molecular structure of “1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione” is represented by the formula C17H17N3O3 .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis
The molecular weight of “1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione” is 311.34 . Other physical and chemical properties like boiling point, melting point, and flash point are not available in the resources .Scientific Research Applications
Synthesis and Chemical Properties
1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a compound involved in various chemical syntheses and transformations. Gelling and Wibberley (1969) explored the synthesis of related pyrido-oxazines and their conversion to pyrido[3,4-d]pyrimidines or intermediate 3-aminopyridine-4-carboxamides, highlighting the compound's versatility in creating heterocyclic compounds (Gelling & Wibberley, 1969). Additionally, Player et al. (1994) synthesized 1,3-oxazino[4,5-b]indole-2,4-(1H,9H)-diones and related compounds from similar structures, demonstrating their potential as serine protease inhibitors (Player et al., 1994).
Antimicrobial and Antiinflammatory Applications
Compounds structurally related to 1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione have been researched for their antimicrobial and antiinflammatory properties. For instance, Kuroda et al. (1992) synthesized 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides from a similar compound, noting its pronounced effect on antiinflammatory activity (Kuroda et al., 1992). Allehyani (2022) also synthesized novel heteroannulated compounds containing chromenopyridopyrimidines from a related compound, evaluating their antimicrobial effectiveness (Allehyani, 2022).
Catalytic and Biological Activity
Research into similar compounds has revealed insights into catalytic and biological activities. Cahyana et al. (2020) synthesized pyrimido [4,5-d] pyrimidine derivatives, noting their antioxidant activity. This study highlights the compound's potential as a catalyst and its bioactivity (Cahyana et al., 2020). Bobek et al. (1979) synthesized 5-fluoro-1,3-oxazine-2,6(3H)-dione and 5-methyl-1,3-oxazine-2,6(3H)-dione, studying their inhibitory effects on various microorganisms and cell systems, which indicates the potential biomedical applications of structurally similar compounds (Bobek et al., 1979).
Safety and Hazards
Future Directions
The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Therefore, “1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione” and similar compounds may have potential for future research and development.
Mechanism of Action
Target of Action
Similar compounds such as pyrimidine derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
Similar compounds have shown to interact with various targets leading to different biological activities .
Biochemical Pathways
Similar compounds have shown to affect various biochemical pathways .
Result of Action
Similar compounds have shown various cellular effects .
Action Environment
It’s important to note that environmental factors can significantly influence the action of a compound .
properties
IUPAC Name |
1-(3-methylbutyl)-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11(2)8-9-20-15-13(16(21)23-17(20)22)10-18-14(19-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARUIMFRYOJONU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione |
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